molecular formula C13H13F2NO B1184733 N,N-diallyl-3,4-difluorobenzamide

N,N-diallyl-3,4-difluorobenzamide

Cat. No.: B1184733
M. Wt: 237.25
InChI Key: VIHHPYVHDQHAAJ-UHFFFAOYSA-N
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Description

N,N-Diallyl-3,4-difluorobenzamide is a fluorinated benzamide derivative characterized by two allyl groups attached to the nitrogen atom of the benzamide core and fluorine atoms at the 3- and 4-positions of the aromatic ring. The compound’s structure combines the electron-withdrawing effects of fluorine with the steric and electronic properties of the diallyl substituents, which may influence its reactivity, solubility, and biological activity.

Properties

Molecular Formula

C13H13F2NO

Molecular Weight

237.25

IUPAC Name

3,4-difluoro-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C13H13F2NO/c1-3-7-16(8-4-2)13(17)10-5-6-11(14)12(15)9-10/h3-6,9H,1-2,7-8H2

InChI Key

VIHHPYVHDQHAAJ-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)C1=CC(=C(C=C1)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares N,N-diallyl-3,4-difluorobenzamide with structurally related benzamide derivatives, emphasizing substituent effects, molecular properties, and biological activities:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound - N,N-diallyl
- 3,4-difluorophenyl
~265.3 (estimated) Potential intermediate; allyl groups may enhance solubility or metabolic stability. N/A
CI-1040 (PD184352) - N-cyclopropylmethoxy
- 2-chloro-4-iodophenylamino
- 3,4-difluoro
478.66 MEK inhibitor (IC₅₀ = 17 nM); terminated in Phase II due to low bioavailability.
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide - Thiadiazolyl-carbamoyl
- 2,6-difluoro
430.24 Structural study (X-ray crystallography); potential agrochemical or pharmaceutical use.
3-Chloro-N-cyclohexyl-2,4-difluorobenzamide - N-cyclohexyl
- 3-chloro-2,4-difluoro
304.75 Intermediate/catalyst; solid-state properties studied.
Flutolanil - N-(3-isopropoxyphenyl)
- 2-(trifluoromethyl)
323.29 Fungicide (agricultural use); inhibits succinate dehydrogenase.

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity Electron-Withdrawing Groups (EWGs): Fluorine atoms (3,4-difluoro in this compound) enhance metabolic stability and lipophilicity, improving membrane permeability . N-Alkyl/Aryl Groups: The diallyl groups in the target compound may reduce steric hindrance compared to CI-1040’s cyclopropylmethoxy group, possibly enhancing interaction with flexible enzyme active sites.

Pharmacokinetic and Metabolic Profiles CI-1040 undergoes extensive oxidative metabolism (14 metabolites identified), leading to rapid clearance and low plasma concentrations. Its acid metabolite (PD-0184264/zapnometinib) exhibited better bioavailability, driving its clinical development .

Applications Across Fields Pharmaceuticals: CI-1040 and zapnometinib target MEK/ERK pathways in oncology . Agrochemicals: Flutolanil and diflubenzuron (N-aryl benzamides) are fungicides and insect growth regulators, respectively . Chemical Synthesis: 3-Chloro-N-cyclohexyl-2,4-difluorobenzamide serves as an intermediate, highlighting the versatility of fluorinated benzamides in synthetic chemistry .

Structure-Activity Relationship (SAR) Insights

  • Fluorine Positioning: 3,4-Difluoro substitution (as in the target compound) may optimize π-π stacking and hydrogen bonding in enzyme binding pockets compared to 2,6-difluoro derivatives (e.g., ) .

Preparation Methods

Synthesis of 3,4-Difluorobenzoyl Chloride

3,4-Difluorobenzoyl chloride is typically prepared from 3,4-difluorobenzoic acid using chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds via nucleophilic acyl substitution:

3,4-Difluorobenzoic acid+SOCl23,4-Difluorobenzoyl chloride+SO2+HCl\text{3,4-Difluorobenzoic acid} + \text{SOCl}2 \rightarrow \text{3,4-Difluorobenzoyl chloride} + \text{SO}2 + \text{HCl}

Optimal conditions include refluxing in anhydrous dichloromethane at 60–70°C for 4–6 hours, yielding >95% purity.

Acylation Reaction

Diallylamine reacts with 3,4-difluorobenzoyl chloride in a polar aprotic solvent (e.g., tetrahydrofuran or ethyl acetate) under inert atmosphere. Triethylamine is added to scavenge HCl, preventing protonation of the amine:

3,4-Difluorobenzoyl chloride+DiallylamineEt3NN,N-Diallyl-3,4-difluorobenzamide+HCl\text{3,4-Difluorobenzoyl chloride} + \text{Diallylamine} \xrightarrow{\text{Et}_3\text{N}} \text{this compound} + \text{HCl}

Key parameters:

  • Molar ratio : 1:1.1 (acyl chloride to amine) to ensure complete conversion.

  • Temperature : 0–5°C initially, then room temperature for 12 hours.

  • Yield : 82–88% after aqueous workup and column chromatography.

Hydrolysis of 3,4-Difluorobenzonitrile Followed by N-Allylation

This two-step approach is advantageous when the nitrile precursor is readily available.

Synthesis of 3,4-Difluorobenzonitrile

3,4-Difluorobenzonitrile is synthesized via halogen exchange using 3,4-dichlorobenzonitrile and potassium fluoride in the presence of a phase-transfer catalyst (e.g., 1,3-dimethyl-2-imidazolidinone). Reaction conditions:

  • Temperature : 130–150°C for 2–3 hours, then 180–200°C for 5–6 hours.

  • Yield : 85% with >99% purity.

Hydrolysis to 3,4-Difluorobenzamide

The nitrile is hydrolyzed to the amide using hydrogen peroxide and sodium hydroxide:

3,4-Difluorobenzonitrile+H2O2NaOH3,4-Difluorobenzamide+H2O\text{3,4-Difluorobenzonitrile} + \text{H}2\text{O}2 \xrightarrow{\text{NaOH}} \text{3,4-Difluorobenzamide} + \text{H}_2\text{O}

Conditions:

  • Temperature : 20–50°C.

  • pH : Maintained at 8–10 with NaOH.

  • Yield : 95%.

N-Allylation of 3,4-Difluorobenzamide

Allylation of the amide nitrogen requires strong bases (e.g., NaH or KOtBu) to deprotonate the amide. Allyl bromide is then introduced:

3,4-Difluorobenzamide+2Allyl bromideNaHThis compound+2HBr\text{3,4-Difluorobenzamide} + 2 \text{Allyl bromide} \xrightarrow{\text{NaH}} \text{this compound} + 2 \text{HBr}

Challenges include over-alkylation and side reactions. Yield: 70–75% after purification.

Coupling of 3,4-Difluorobenzoic Acid with Diallylamine

Carbodiimide-mediated coupling offers an alternative to acyl chlorides, though it is less industrially prevalent due to cost.

Activation of Carboxylic Acid

3,4-Difluorobenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

3,4-Difluorobenzoic acid+EDC+HOBtActivated ester intermediate\text{3,4-Difluorobenzoic acid} + \text{EDC} + \text{HOBt} \rightarrow \text{Activated ester intermediate}

Amide Bond Formation

The activated ester reacts with diallylamine:

Activated ester+DiallylamineThis compound+Byproducts\text{Activated ester} + \text{Diallylamine} \rightarrow \text{this compound} + \text{Byproducts}

Yield : 78–80% in dimethylformamide (DMF) at 0°C.

Comparative Analysis of Methods

Method Starting Material Yield Purity Scalability Environmental Impact
Direct Acylation3,4-Difluorobenzoyl chloride88%>99%HighModerate (HCl waste)
Nitrile Hydrolysis + Allylation3,4-Difluorobenzonitrile70%98%ModerateLow
Carbodiimide Coupling3,4-Difluorobenzoic acid80%97%LowHigh (toxic reagents)

Key Findings :

  • Direct acylation is optimal for industrial-scale production due to fewer steps and higher yields.

  • Nitrile hydrolysis is preferable when acyl chloride synthesis is impractical, though allylation efficiency limits overall yield.

  • Coupling methods are reserved for lab-scale synthesis due to reagent costs and waste.

Industrial Considerations and Optimization

Solvent Recovery

  • Ethyl acetate and THF from acylation reactions are distilled and reused, reducing costs by 15–20%.

  • Waste treatment : HCl gas is neutralized with NaOH scrubbers, generating NaCl brine.

Catalytic Improvements

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve fluorination kinetics in nitrile synthesis, reducing reaction time by 30%.

  • Microwave-assisted hydrolysis of nitriles cuts hydrolysis time to 1 hour with comparable yields.

Purity Control

  • Crystallization : this compound is recrystallized from ethanol/water (3:1) to achieve >99.5% purity.

  • Analytical methods : HPLC (C18 column, 60:40 acetonitrile/water) ensures residual allyl bromide <0.1% .

Q & A

Q. What are the recommended methods for synthesizing N,N-diallyl-3,4-difluorobenzamide with high purity?

To synthesize This compound, a two-step approach is typically employed:

Amide bond formation : React 3,4-difluorobenzoyl chloride with diallylamine in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Monitor the reaction via TLC (silica gel, hexane:ethyl acetate 4:1).

Purification : Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization from ethanol yields >95% purity . Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and characterize via 1H^1\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS).

Q. How can the structural integrity of this compound be validated post-synthesis?

Key techniques include:

  • X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in ethanol. Compare unit cell parameters (e.g., monoclinic system, space group P21/n) and bond lengths/angles to literature analogs like N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide (e.g., C=O bond length ~1.22 Å, C-F ~1.34 Å) .
  • Vibrational spectroscopy : FT-IR peaks at ~1680 cm1^{-1} (amide C=O stretch) and ~1240 cm1^{-1} (C-F stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies often arise from:

  • Varied assay conditions : Standardize biological assays (e.g., IL6/STAT3 pathway inhibition) using consistent cell lines (e.g., HEK293T) and control compounds like 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide .
  • Structural analogs : Compare substituent effects (e.g., N-alkyl vs. N-aryl groups) using QSAR models to isolate electronic or steric influences on activity .

Q. What experimental strategies optimize the selectivity of this compound in targeting protein kinases?

  • Computational docking : Use AutoDock Vina to screen against kinase domains (e.g., PDB IDs 1ATP, 3LCK) to predict binding poses. Prioritize derivatives with hydrogen bonds to hinge regions (e.g., Glu91 in EGFR) .
  • Kinase profiling : Test against a panel of 50+ kinases (e.g., CDK2, Aurora A) at 1 µM. Use ATP-competitive inhibitors (e.g., staurosporine) as controls to validate mechanism .

Q. How do crystallographic studies inform the design of this compound-based inhibitors?

  • Packing interactions : Analyze crystal structures (e.g., N-(3,4-difluorophenyl)-3,4,5-trimethoxybenzamide) to identify π-π stacking (3.5–4.0 Å) or halogen bonding (C-F···H-N, ~2.9 Å) that stabilize active conformations .
  • Torsional flexibility : Adjust diallyl groups to minimize steric clashes in binding pockets (e.g., dihedral angles <30° for optimal fit) .

Q. What analytical approaches validate the stability of this compound under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24h) and analyze degradation products via LC-MS. Major pathways include hydrolysis (amide cleavage) or oxidation (allyl group epoxidation) .
  • Plasma stability : Incubate with human plasma (37°C, 1h) and quantify parent compound loss using UPLC-PDA. Use protease inhibitors (e.g., PMSF) to distinguish enzymatic vs. chemical degradation .

Q. Methodological Notes

  • Key references : Prioritize PubChem (structural data) , NIST (spectral libraries) , and crystallographic databases (e.g., CCDC) .

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